molecular formula C6H11NO4 B149741 H-Glu-OMe CAS No. 6384-08-3

H-Glu-OMe

Cat. No.: B149741
CAS No.: 6384-08-3
M. Wt: 161.16 g/mol
InChI Key: SEWIYICDCVPBEW-BYPYZUCNSA-N
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Description

H-Glu-OMe, also known as L-glutamic acid 1-methyl ester, is an organic compound with the molecular formula C6H11NO4. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used in chemical research, particularly in the synthesis of active glutamic acid peptide compounds, such as peptide drugs or compound precursors .

Scientific Research Applications

H-Glu-OMe has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

H-Glu-OMe, a derivative of glutamic acid , is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making this compound a key player in these processes.

Mode of Action

This compound interacts with its targets by influencing the secretion of anabolic hormones . It also aids in the supply of fuel during exercise, enhances mental performance during stress-related tasks, and helps prevent exercise-induced muscle damage .

Biochemical Pathways

This compound is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism has been recognized for its important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the enhancement of physical, mental, and physiological activities . By influencing the secretion of anabolic hormones and supplying fuel during exercise, this compound can enhance physical performance. It also improves mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

Preparation Methods

H-Glu-OMe can be synthesized through the esterification of L-glutamic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuously removing water to drive the reaction to completion .

In industrial production, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of protective groups to prevent unwanted side reactions and the application of chromatographic techniques for purification .

Chemical Reactions Analysis

H-Glu-OMe undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

H-Glu-OMe is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific applications in peptide synthesis and its role as a neurotransmitter.

Properties

IUPAC Name

(4S)-4-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIYICDCVPBEW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331497
Record name H-Glu-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-08-3
Record name H-Glu-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic Acid 1-Methyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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